molecular formula C10H7NO3 B1297711 2-(4-Nitrophenyl)furan CAS No. 28123-72-0

2-(4-Nitrophenyl)furan

Cat. No. B1297711
CAS RN: 28123-72-0
M. Wt: 189.17 g/mol
InChI Key: XQFDRMWXIPRVSO-UHFFFAOYSA-N
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Description

The compound 2-(4-Nitrophenyl)furan is a furan derivative that is of interest in various chemical syntheses and pharmaceutical applications. While the provided papers do not directly discuss 2-(4-Nitrophenyl)furan, they do provide insights into the synthesis and properties of related furan compounds, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of furan derivatives often involves the nitroaldol reaction, as described in the efficient two-step sequence for synthesizing 2,5-disubstituted furans from functionalized nitroalkanes . This process includes the use of Amberlyst A21 for the nitroaldol reaction, followed by Amberlyst 15 for acidic treatment, leading to the formation of the furan compounds. Similarly, the synthesis of geminally activated nitro dienes involves the condensation of furan-containing aldehydes with nitro-substituted CH acids . These methods could potentially be adapted for the synthesis of 2-(4-Nitrophenyl)furan by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of furan derivatives can be elucidated using spectroscopic techniques such as NMR and IR spectroscopy . For instance, the structure of geminally activated nitro dienes was confirmed using these methods. Additionally, the solid-state structure of a complex furan derivative was determined by X-ray powder diffraction, revealing a triclinic space group . These techniques could be applied to determine the molecular structure of 2-(4-Nitrophenyl)furan.

Chemical Reactions Analysis

Furan derivatives can undergo various chemical reactions. The synthesis of 3-substituted 2-aminonaphtho[2,3-b]furan-4,9-diones showcases the conversion of a nitro functionality into an amino functionality without a reducing agent . Moreover, the first synthesis of nitrobenzo[b]furans was achieved through a coupling-cyclization approach, indicating the reactivity of furan rings in cyclization reactions . These reactions highlight the versatility of furan compounds in chemical synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of furan derivatives can be quite diverse. For example, the synthesis of 5-nitro-2-(β-D-ribofuranosyl)furan involved a series of reactions with different yields and the formation of unexpected spiro compounds, indicating the sensitivity of furan derivatives to reaction conditions . The solid-state structure and intermolecular interactions of a nitro furan derivative were analyzed using Hirshfeld surface analysis and fingerprint plots, which could be relevant for understanding the properties of 2-(4-Nitrophenyl)furan .

Scientific Research Applications

Photophysical Properties in Solvents

The absorption and fluorescence characteristics of derivatives like (E)-3-(furan-2-yl)-1-(4-nitrophenyl)prop-2-en-1-one (FNPO) were studied in various solvents. These derivatives exhibit bathochromic shifts in spectra from non-polar to polar solvents due to intramolecular charge transfer (ICT) interactions, indicating a large difference in dipole moments between ground and excited states. This research contributes to understanding the solvatochromic effects on molecular properties of such compounds (Kumari, Varghese, George, & Sudhakar, 2017).

Biological Evaluation of Pyrazoline Derivatives

A study involving the synthesis of pyrazoline derivatives, including 1-(4-chlorophenyl)-3-(4-substituted phenyl)-5-(5-(4-nitrophenyl) furan-2-yl)-4,5-dihydro-1H-pyrazole, showed these compounds possess significant anti-inflammatory and antibacterial activities. Molecular docking results suggested that these compounds could be beneficial as molecular templates for anti-inflammatory activity (Ravula, Babu, Manich, Rika, Chary, Ch, & Ra, 2016).

Chemosensor for Mercury Ions

A novel chemosensor with the 5-(4-nitrophenyl)-2-furan group was developed for dual-channel sensing of mercury ions. This sensor, through a blocked process and breaking of ICT state, provides a significant change in color and fluorescence intensity, enabling naked eye recognition. This research highlights the utility of the 5-(4-nitrophenyl)-2-furan group in designing efficient sensors for mercury ions (Zhang et al., 2014).

Thermodynamic Properties of Isomers

The thermodynamic properties of isomers like 5(4-nitrophenyl)furan-2-carbaldehyde were analyzed, providing insights into the nature of these compounds and aiding in optimizing processes of their synthesis, purification, and application. This contributes to a deeper understanding of their chemical characteristics (Dibrivnyi et al., 2015).

properties

IUPAC Name

2-(4-nitrophenyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-11(13)9-5-3-8(4-6-9)10-2-1-7-14-10/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQFDRMWXIPRVSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70345495
Record name 2-(4-Nitrophenyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Nitrophenyl)furan

CAS RN

28123-72-0
Record name 2-(4-Nitrophenyl)furan
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70345495
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
70
Citations
M Pekdemir, Ş Işık, S Gümüş, E Ağar… - … Section E: Structure …, 2012 - scripts.iucr.org
In the title Schiff-base type compound, C18H13N3O5, the central furan ring makes dihedral angles of 12.80 (7) and 51.43 (4) with the terminal benzene rings. The dihedral angle …
Number of citations: 13 scripts.iucr.org
M Janda, J Šrogl, H Dvořáková… - Collection of …, 1981 - cccc.uochb.cas.cz
Electrochemical methoxylation of 2-phenylfuran (I) and 2-(4-nitrophenyl)furan (VI) proceeded anomalously, affording 5-methoxy-2-phenylfuran (XI) and 5-methoxy-2-(4-nitrophenyl)…
Number of citations: 2 cccc.uochb.cas.cz
X Zhu, AA Farahat, M Mattamana, A Joice… - Bioorganic & Medicinal …, 2016 - Elsevier
Arylimidamide (AIA) compounds containing two pyridylimidamide terminal groups (bis-AIAs) possess outstanding in vitro antileishmanial activity, and the frontrunner bis-AIA DB766 (2,5-…
Number of citations: 17 www.sciencedirect.com
M Nilsson, C Ullenius, UÅ Blom, NA Zaidi - Acta Chem. Scand, 1968 - actachemscand.org
Decarboxylative coupling of 2-thenoic or 2-furoic acids with iodobenzene or 4-methoxy-, 4-methyl-, or 4-nitro-iodobenzene using copper (I) oxide and boiling quinoline gives the …
Number of citations: 82 actachemscand.org
M Kang, G Lisk, S Hollingworth, SM Baylor… - Molecular …, 2005 - ASPET
Dantrolene was recently identified as a novel inhibitor of the plasmodial surface anion channel (PSAC), an unusual ion channel on Plasmodium falciparum-infected human red blood …
Number of citations: 43 molpharm.aspetjournals.org
T Amaya, D Hata, T Moriuchi… - Chemistry–A European …, 2015 - Wiley Online Library
A reduced form of polyaniline has been shown to induce direct arylation of an arenediazonium salt with an arene (Gomberg–Bachmann reaction) to give the cross‐coupling product in …
S Samanta, T Cui, Y Lam - ChemMedChem, 2012 - Wiley Online Library
West Nile virus (WNV), a member of the Flaviviridae family, is a mosquito‐borne pathogen that causes a great number of human infections each year. Neither vaccines nor antiviral …
V Rajeshkumar, C Neelamegam… - Organic & Biomolecular …, 2019 - pubs.rsc.org
Transition-metal-free synthesis of chalcogenated furans through the sequential thiol-Michael/Paal–Knorr reaction of 1,4-enediones in the presence of a catalytic amount of p-…
Number of citations: 14 pubs.rsc.org
L Fišera, J Kováč, E Komanová, J Leško - Tetrahedron, 1974 - Elsevier
A convenient new method for the arylation of furan with derivatives of diazoaminobenzene and isoamyl nitrite is described. Using this method the substituted 2-(X-phenyl)furan …
Number of citations: 29 www.sciencedirect.com
WH Wang, JC Chang, TY Wu - Organic Electronics, 2019 - Elsevier
A 4-(furan-2-yl)phenyl-containing conjugated dithienylpyrrole (FPT) was prepared using a Paal-Knorr reaction and its homologous homopolymer (PFPT) and copolymers (P(FPT-co-DTC…
Number of citations: 20 www.sciencedirect.com

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